molecular formula C20H28N4O3 B7146134 N-[2-[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide

N-[2-[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide

Cat. No.: B7146134
M. Wt: 372.5 g/mol
InChI Key: LZCMAHRRRVKXDY-UHFFFAOYSA-N
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Description

N-[2-[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyrrolidine moiety, and a phenylacetamide group, making it a versatile molecule for chemical and biological research.

Properties

IUPAC Name

N-[2-[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-22-9-5-8-17(22)20(27)24-12-10-23(11-13-24)19(26)15-21-18(25)14-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCMAHRRRVKXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)N2CCN(CC2)C(=O)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidine Moiety: Starting with 1-methylpyrrolidine, the compound is reacted with a suitable acylating agent to introduce the carbonyl group.

    Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Coupling with Phenylacetamide: Finally, the piperazine intermediate is coupled with phenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the phenylacetamide group.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can target the carbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products depend on the specific reactions:

    Oxidation: Modified phenylacetamide derivatives.

    Reduction: Alcohols or amines from the reduction of carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-[2-[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in studying enzyme functions and cellular pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, it can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of N-[2-[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine and pyrrolidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The phenylacetamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-phenylacetamide: shares similarities with compounds like:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which provides a unique balance of hydrophilicity and lipophilicity. This balance can enhance its bioavailability and interaction with biological targets, making it a promising candidate for further research and development.

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